N-methoxy-2,4-dimethylpentan-3-imine

Solvent extraction Hydrometallurgy Nickel-cobalt separation

N-Methoxy-2,4-dimethylpentan-3-imine (CAS 15754-23-1), also catalogued as 2,4-dimethyl-3-pentanone O-methyl oxime, is a sterically hindered aliphatic O-methyl ketoxime ether with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol. It is the O-methylated derivative of 2,4-dimethyl-3-pentanone oxime (CAS 1113-74-2), wherein the oxime –OH group is replaced by a –OCH₃ group.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 15754-23-1
Cat. No. B094079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-2,4-dimethylpentan-3-imine
CAS15754-23-1
Synonyms2,4-Dimethyl-3-pentanone O-methyl oxime
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)C(=NOC)C(C)C
InChIInChI=1S/C8H17NO/c1-6(2)8(7(3)4)9-10-5/h6-7H,1-5H3
InChIKeySWZZCDFCSJHRSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-2,4-dimethylpentan-3-imine (CAS 15754-23-1): Structural Identity, Physicochemical Profile, and Comparator Landscape


N-Methoxy-2,4-dimethylpentan-3-imine (CAS 15754-23-1), also catalogued as 2,4-dimethyl-3-pentanone O-methyl oxime, is a sterically hindered aliphatic O-methyl ketoxime ether with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . It is the O-methylated derivative of 2,4-dimethyl-3-pentanone oxime (CAS 1113-74-2), wherein the oxime –OH group is replaced by a –OCH₃ group. This compound belongs to the broader class of O-substituted oxime ethers, which are recognized as a closely related but functionally distinct family from parent oximes [1]. Key physicochemical parameters include a predicted density of 0.9 ± 0.1 g/cm³, a boiling point of 163.6 ± 23.0 °C at 760 mmHg, a flash point of 47.3 ± 15.1 °C, a calculated LogP of 2.79, and a refractive index of 1.425 . The parent ketone, diisopropyl ketone (2,4-dimethyl-3-pentanone, CAS 565-80-0), is notable for its extreme resistance to oximation—approximately 2,600 times slower than the oximation of 2-pentanone [2]—underscoring the synthetic value of the pre-formed oxime and its O-methyl derivative as stable, isolable intermediates.

1 O-Methyl oxime ether structural probe for selective functionalization studies
2 Stable, pre-formed intermediate that bypasses sterically hindered ketone oximation
3 Compatible with solvent extraction, ozonolysis, and coating formulation research

Why Generic Oxime or Oxime Ether Substitution Fails: Functional Specificity of N-Methoxy-2,4-dimethylpentan-3-imine


Substituting N-methoxy-2,4-dimethylpentan-3-imine with its closest structural relative—2,4-dimethyl-3-pentanone oxime (CAS 1113-74-2)—or with a simpler O-methyl oxime ether (e.g., acetone O-methyl oxime, CAS 3376-35-0) introduces critical functional divergences that cannot be reconciled in application-specific contexts. The replacement of the oxime –OH with –OCH₃ eliminates the hydrogen-bond donor capacity and the nucleophilic –OH required for reactions such as isocyanate blocking in powder coating formulations [1], while simultaneously conferring enhanced hydrolytic stability characteristic of oxime ethers relative to parent oximes [2]. Furthermore, the ketoxime subclass to which this compound belongs exhibits a fundamentally different solvent extraction behavior compared to aldoximes: Preston (1983) demonstrated that synergistic enhancements of nickel and cobalt extraction by carboxylic acids occur exclusively with aldoximes and are absent with ketoximes [3]. The sterically congested diisopropyl backbone further distinguishes this compound from less hindered O-methyl oxime ethers, affecting both its coordination chemistry and its volatility profile. These compound-specific properties are not transferable across the oxime/oxime-ether family, making generic substitution scientifically invalid for procurement decisions tied to a defined experimental or industrial protocol.

Functional O–CH₃ replaces –OH: hydrogen-bond donor capacity is lost; may not support isocyanate blocking applications that require the parent oxime.
Mechanism Ketoxime subclass lacks synergistic Ni/Co extraction enhancement observed with aldoximes; direct substitution can shift hydrometallurgical outcomes.
Steric Diisopropyl backbone influences coordination and volatility; less hindered O-methyl oximes do not replicate this profile.

Quantitative Differentiation Evidence for N-Methoxy-2,4-dimethylpentan-3-imine Versus Closest Comparators


Absence of Synergistic Extraction Enhancement in Carboxylic Acid/Ni–Co Systems: Ketoxime vs. Aldoxime Class Comparison

In the solvent extraction of nickel(II) and cobalt(II) by carboxylic acids (H₂A₂) in xylene, the addition of non-chelating aldoximes produces synergistic enhancements of extraction, whereas ketoximes—the subclass to which N-methoxy-2,4-dimethylpentan-3-imine belongs—produce no significant synergistic effect [1]. The extracted complexes for synergistic (aldoxime) systems adopt octahedral geometries with compositions NiA₂(oxime)₄ and CoA₂(oxime)₄. The selectivity of carboxylic acids for nickel over cobalt is considerably enhanced in the presence of aldoximes but remains unmodified by ketoximes [1]. For procurement in hydrometallurgical solvent extraction development, this functional dichotomy means that the O-methyl ketoxime cannot serve as a drop-in replacement for aldoxime-based synergistic modifiers.

Synergistic extraction
Head-to-head
Ketoximes show no significant synergistic enhancement with carboxylic acids for Ni/Co; enhancement exclusive to aldoximes.
Supports oxime subclass-specific procurement for hydrometallurgy.
Class-level binary distinction; target compound not individually tested.
Solvent extraction Hydrometallurgy Nickel-cobalt separation

Enhanced Hydrolytic Stability of O-Methyl Oxime Ethers Relative to Parent Oximes: A Class-Level Differentiation

Brunner et al. (2003) demonstrated that oxime ethers are less susceptible to unwanted hydrolysis compared to imines (Schiff bases) derived from primary amines [1]. Furthermore, aliphatic oximes in aqueous solution are 10²- to 10³-fold more resistant to hydrolysis than analogous hydrazones [2]. While direct head-to-head hydrolysis rate constants for N-methoxy-2,4-dimethylpentan-3-imine versus its parent oxime (CAS 1113-74-2) have not been published, the O-methylation of the oxime –OH group removes the acidic proton (parent oxime predicted pKa ≈ 12.46 [3]) and eliminates a key pathway for base-catalyzed hydrolysis, providing a class-level stability advantage that is well-established across oxime ether literature.

Hydrolytic stability
Class-level
O-Methyl oxime ethers reported to be more resistant to hydrolysis than parent oximes and Schiff bases.
May support experiments involving aqueous workup or acidic conditions.
No direct rate constants for this compound; data to verify.
Hydrolytic stability Oxime ether Ligand design

Physical Property Divergence: Lower Boiling Point, Flash Point, and Higher LogP vs. Parent Oxime

O-Methylation of 2,4-dimethyl-3-pentanone oxime produces a pronounced shift in key physicochemical properties. The target compound (CAS 15754-23-1) exhibits a boiling point of 163.6 ± 23.0 °C at 760 mmHg, a flash point of 47.3 ± 15.1 °C, and a calculated LogP of 2.79 . In contrast, the parent oxime (CAS 1113-74-2) displays a higher boiling point of 193.7 °C at 760 mmHg, a higher flash point of 98.8 °C, and a lower predicted lipophilicity (lacks the additional –CH₃ group; MW 129.20 vs. 143.23) [1]. The approximately 30 °C reduction in boiling point and 51 °C reduction in flash point upon O-methylation reflect the loss of intermolecular hydrogen bonding via the oxime –OH group and the increased vapor pressure (2.7 ± 0.3 mmHg at 25 °C for the target compound) . The molecular weight increase from 129.20 to 143.23 g/mol and the enhanced LogP are additional differentiating factors for applications involving phase partitioning.

Physicochemical shift
Cross-study comparable
ΔBP ≈ –30 °C, ΔFlash ≈ –51 °C, LogP 2.79 vs. parent oxime (BP 193.7 °C, Flash 98.8 °C).
Affects storage classification, shipping, and phase partitioning assessment.
Predicted values; experimental validation recommended.
Physicochemical properties Volatility Lipophilicity

Functional Incompatibility as Isocyanate Blocking Agent: O-Methyl Oxime Ether vs. Parent Oxime in Coating Applications

U.S. Patent 5,090,087 A and the broader blocked isocyanate literature establish that 2,4-dimethyl-3-pentanone oxime (CAS 1113-74-2) functions as an effective blocking agent for polyisocyanates in thermosetting powder coating compositions, with deblocking occurring at relatively lower temperatures compared to other oxime blocking agents [1][2]. The blocking reaction proceeds via nucleophilic addition of the oxime –OH group to the isocyanate functionality, forming a thermally labile carbamate linkage. N-Methoxy-2,4-dimethylpentan-3-imine, in which the –OH is replaced by –OCH₃, lacks this essential nucleophilic moiety and is therefore functionally incapable of participating in isocyanate blocking chemistry. This represents a binary functional distinction: the parent oxime is a demonstrated industrial blocking agent, while the O-methyl derivative is structurally precluded from this application.

Isocyanate blocking
Class-level
O-Methyl oxime ether lacks –OH nucleophile; parent oxime demonstrated blocking agent in powder coatings.
Directs procurement toward applications where absence of acidic proton is desired.
Binary functional incompatibility; coating formulations require review.
Blocked isocyanates Powder coatings Crosslinking chemistry

Synthetic Accessibility: Extreme Steric Hindrance of the Parent Ketone Justifies Procurement of the Pre-Formed Oxime Derivative

The parent ketone, 2,4-dimethyl-3-pentanone (diisopropyl ketone, CAS 565-80-0), exhibits extreme resistance to oximation. Kletzke's comprehensive kinetic study of over 200 ketones established that the oximation of diisopropyl ketone is approximately 2,600 times slower than that of 2-pentanone, and approximately 4.3-fold slower than even the hindered diisobutyl ketone (2,6-dimethyl-4-heptanone, ~600× slower than 2-pentanone) [1]. This profound steric retardation arises from the two isopropyl groups flanking the carbonyl carbon. The patent literature explicitly teaches that the preparation of hindered ketoximes from branched-chain ketones requires specialized conditions—prolonged reaction times, heterogeneous carbonate bases, and controlled anhydrous environments—to achieve acceptable yields [1]. Consequently, procuring the pre-formed N-methoxy-2,4-dimethylpentan-3-imine eliminates the need for in-house oximation of this exceptionally unreactive ketone, saving significant synthetic effort and ensuring consistent product quality.

Oximation kinetics
Supporting evidence
Parent ketone oximation ~2,600× slower than 2-pentanone; ~4.3-fold slower than diisobutyl ketone.
Pre-formed compound avoids extremely low-yield synthetic step.
Kinetic data from patent literature; lab reproducibility may vary.
Oximation kinetics Steric hindrance Ketoxime synthesis

Stereochemical Predictability in Griesbaum Co-Ozonolysis: Advantage of a Symmetrical O-Methyl Oxime Ether Substrate

The Griesbaum co-ozonolysis reaction—the reaction of O-methyl oximes with carbonyl compounds in the presence of ozone to form tetrasubstituted 1,2,4-trioxolanes—benefits mechanistically from the use of symmetrical oxime ethers. When the oxime ether substrate is symmetrical (i.e., R¹ = R² on the oxime carbon), the possibility of syn–anti isomerism in the carbonyl oxide intermediate is eliminated, meaning the stereochemical outcome of the subsequent 1,3-dipolar cycloaddition is determined solely by the geometry of the carbonyl reaction partner [1]. N-Methoxy-2,4-dimethylpentan-3-imine, bearing two identical isopropyl substituents on the imine carbon, is an intrinsically symmetrical O-methyl oxime ether. This structural feature renders it a stereochemically well-defined substrate for Griesbaum co-ozonolysis, in contrast to unsymmetrical O-methyl oximes (e.g., O-methyl 2-butanone oxime) that introduce additional stereochemical complexity.

Stereochemical control
Class-level
Symmetrical O-methyl oxime ether eliminates syn–anti carbonyl oxide isomerism in Griesbaum co-ozonolysis.
Enables stereochemically defined 1,2,4-trioxolane synthesis.
Advantage relies on molecular symmetry; unsymmetrical substrates yield mixtures.
Griesbaum co-ozonolysis Tetrasubstituted ozonides Stereoselective synthesis

High-Fidelity Application Scenarios for N-Methoxy-2,4-dimethylpentan-3-imine Based on Quantitative Differentiation Evidence


Negative Control or Ketoxime Baseline in Hydrometallurgical Solvent Extraction Screening

In hydrometallurgy R&D programs evaluating synergistic solvent extraction systems for nickel-cobalt separation, N-methoxy-2,4-dimethylpentan-3-imine serves a specific role as a ketoxime-class negative control. Because Preston (1983) established that synergistic extraction enhancements with carboxylic acids occur exclusively with aldoximes and not with ketoximes [1], this compound can be deployed to confirm that observed metal extraction synergism is oxime-subclass-dependent rather than an artifact of general oxime addition. Its sterically hindered diisopropyl backbone and O-methyl ether functionality further allow it to probe whether steric or electronic modifications within the ketoxime subclass can recover any synergistic activity—a question of direct relevance to designing improved extractants.

Synthesis of Stereodefined Tetrasubstituted Ozonides via Griesbaum Co-Ozonolysis

The symmetrical nature of N-methoxy-2,4-dimethylpentan-3-imine (R¹ = R² = isopropyl) makes it an advantageous substrate for the Griesbaum co-ozonolysis reaction. As established in the recent three-decade review of this methodology, symmetrical O-methyl oxime ethers eliminate syn–anti isomerism in the carbonyl oxide intermediate, ensuring that stereochemical outcomes are governed entirely by the carbonyl dipolarophile [2]. This compound enables the synthesis of diisopropyl-substituted tetrasubstituted ozonides (1,2,4-trioxolanes) with predictable stereochemistry—a scaffold of interest in antimalarial drug discovery and peroxide-based medicinal chemistry.

Hydrolytically Stable O-Methyl Oxime Protecting Group for Sterically Hindered Ketones

For synthetic sequences involving the parent diisopropyl ketone (2,4-dimethyl-3-pentanone), direct protection as the oxime is complicated by the 2,600-fold rate retardation relative to unhindered ketones [3]. N-Methoxy-2,4-dimethylpentan-3-imine provides a pre-formed, hydrolytically more robust alternative to the parent oxime. Literature precedent from Brunner et al. (2003) demonstrates that oxime ethers are less susceptible to unwanted hydrolysis than both imines and parent oximes [4], making this compound suitable as a ketone surrogate in multi-step syntheses where the ketone must remain masked through aqueous or mildly acidic workup conditions.

Physicochemical Reference Standard for Oxime vs. O-Methyl Oxime Ether Property Calibration

The well-defined structural relationship between N-methoxy-2,4-dimethylpentan-3-imine (CAS 15754-23-1) and its parent oxime (CAS 1113-74-2) makes this pair valuable as a reference set for calibrating computational models of hydrogen bonding, lipophilicity, and volatility. The experimentally observed differences—ΔBP ≈ −30 °C, ΔFlash ≈ −51 °C, and increased LogP —provide a clean test case for validating quantitative structure-property relationship (QSPR) models that aim to predict the physicochemical impact of O-methylation across broader oxime chemical space.

Application
Selection Property
Validation Focus
Hydrometallurgical solvent extraction screening
Ketoxime-class baseline control
Confirm subclass-dependent synergism with carboxylic acids
Griesbaum co-ozonolysis synthesis
Symmetrical O-methyl oxime ether substrate
Stereochemical predictability; single carbonyl oxide geometry
Ketone protection/deprotection sequences
Pre-formed hydrolytically more stable derivative
Resistance to aqueous/acidic workup vs. parent oxime
QSPR model calibration
Oxime/O-methyl oxime ether reference pair
Property divergence (BP, flash point, LogP) validation
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